molecular formula C10H12O2 B125129 Ethyl phenylacetate CAS No. 101-97-3

Ethyl phenylacetate

Cat. No.: B125129
CAS No.: 101-97-3
M. Wt: 164.2 g/mol
InChI Key: DULCUDSUACXJJC-UHFFFAOYSA-N
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Description

Ethyl phenylacetate (CAS 101-97-3), an ester derived from phenylacetic acid and ethanol, is a key aroma compound widely utilized in food and beverage industries for its sweet, honey-like, and floral notes . Structurally, it consists of a phenyl group attached to an ethyl ester backbone, which contributes to its distinct sensory properties. It is synthesized via acid-catalyzed esterification of phenylacetic acid with ethanol or through enzymatic cascades in bioproduction systems . This compound is a critical flavor component in wines, Chinese rice wine (CRW), and distilled spirits like Tibetan Qingke Baijiu, where it enhances fruity and floral complexity . Its production is also linked to microbial activity during fermentation, particularly by Lactobacillus species in grain-based fermentations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenylacetate can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of phenylacetic acid with ethanol, using sulfuric acid as a catalyst. The reaction mixture is heated under reflux, and the product is purified by distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Phenylacetic acid and ethanol.

    Reduction: this compound alcohol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Biocatalysis and Synthesis

Enzymatic Reactions
Ethyl phenylacetate is utilized as a substrate in biocatalytic processes, particularly involving the enzyme-catalyzed synthesis of esters. Research has demonstrated that lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae can effectively catalyze the esterification of phenylacetic acid to produce this compound. This process has shown conversion yields exceeding 50% under optimized conditions, highlighting its potential for producing enantiomerically enriched compounds used in pharmaceuticals .

Case Study: Hydrolysis and Esterification
A study investigated the hydrolysis of this compound using various fungal strains. The results indicated that A. oryzae exhibited superior hydrolytic activity, making it a promising candidate for industrial applications where selective hydrolysis of esters is required . This research underscores the significance of EPA in developing biocatalytic processes for synthesizing chiral intermediates.

Flavoring Agent

Food and Beverage Industry
this compound is widely recognized for its pleasant fruity aroma, making it a valuable flavoring agent in the food and beverage industry. It is commonly found in juices, wines, and desserts, contributing to their aromatic profiles. Research has shown that EPA plays a crucial role in the aroma of various wines, including dessert and sparkling varieties . The compound's sensory characteristics make it an essential ingredient for flavor enhancement.

Pharmaceutical Applications

Potential Therapeutic Uses
this compound has been explored for its potential therapeutic properties. Studies suggest that compounds related to this compound may exhibit biological activities beneficial for health, including antimicrobial properties . The compound's structural similarity to other bioactive esters indicates that it could serve as a lead compound for developing new pharmaceuticals.

Safety and Environmental Impact

Toxicological Assessments
Safety assessments have indicated that this compound poses minimal risk when used within established guidelines in food products. The calculated Margin of Exposure (MOE) for reproductive toxicity endpoints exceeds 100, suggesting a low risk profile . Additionally, environmental evaluations have classified EPA as non-persistent and non-toxic to aquatic life under standard usage conditions.

Research Findings Summary Table

Application AreaKey FindingsReferences
BiocatalysisEffective conversion yields (>50%) using fungal strains for ester synthesis
Flavoring AgentEssential in food products; contributes to aroma profiles
Pharmaceutical UsesPotential therapeutic properties; antimicrobial activity
Safety AssessmentsLow risk profile; MOE > 100 for reproductive toxicity

Mechanism of Action

Ethyl phenylacetate can be compared with other esters such as:

Uniqueness: this compound is unique due to its specific aromatic profile, which combines sweet, floral, and honey-like notes. This makes it particularly valuable in the fragrance and flavor industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl phenylacetate belongs to the ester family, sharing functional groups and synthesis pathways with other aroma-active compounds. Below is a detailed comparison with structurally or functionally related esters:

Structural Analogues: Phenylacetic Acid Derivatives

Compound Chemical Structure Aroma Profile Concentration (Examples) Key Applications References
This compound Ethyl ester of phenylacetic acid Sweet, honey, floral 6.04% in Tuber aestivum ; 0.10 ± 0.01 ppm in wine Wines, Baijiu, CRW
Mthis compound Methyl ester of phenylacetic acid Similar but sharper, floral Not quantified in literature Perfumery, flavoring agents
Phenethyl acetate Phenethyl ester of acetic acid Rose-like, floral High in mixed-fermentation wines Aroma chemicals, cosmetics

Key Differences :

  • This compound’s ethyl group confers a smoother, sweeter profile compared to mthis compound’s sharper notes.
  • Phenethyl acetate, derived from acetic acid, lacks the phenyl group’s complexity, resulting in simpler floral tones .

Functional Analogues: Ethyl Esters of Aliphatic Acids

Compound Aroma Profile Sensory Role in Products OAV* (Odor Activity Value) Production Method References
Ethyl hexanoate Pineapple, fruity Dominant in CRW and spirits OAV >1 in Langjiu Microbial esterification
Ethyl acetate Solvent-like, fruity Marker for industrial CRW OAV >1 in wines Fermentation by Saccharomyces
Ethyl lactate Bitter, creamy Distinguishes CRW types OAV <1 in aged spirits Lactic acid esterification

Key Differences :

  • This compound’s phenyl group provides unique floral/honey notes, contrasting with ethyl hexanoate’s tropical fruitiness.
  • Ethyl acetate and ethyl lactate contribute bitterness or creaminess, whereas this compound enhances sweetness .

Bioproduction and Sustainability

This compound and related esters (e.g., phenethyl acetate, phenylacetic acid) are increasingly produced via enzymatic cascades from renewable feedstocks like l-phenylalanine (l-Phe) . For example:

  • This compound : Synthesized via a five-enzyme cascade from l-Phe, achieving higher purity and sustainability compared to chemical synthesis .
  • Phenethyl acetate : Produced through a six-enzyme system, emphasizing green chemistry .

Advantage : Bioproduction avoids harsh acids (e.g., H₂SO₄) and reduces by-products, making it environmentally favorable .

Sensory Interactions

  • In Langjiu, this compound interacts synergistically with ethyl hexanoate and ethyl 2-methylbutyrate, amplifying fruity and floral perceptions .
  • Its OAV >1 in aged baijiu highlights its role in caramel and aged aromas .

Microbial Correlations

  • Lactobacillus species positively correlate with this compound production in fermented grains, linking microbial diversity to flavor complexity .

Industrial Relevance

  • This compound is a marker for traditional vs. industrial CRW due to its stability and sensory impact .
  • In materials science, it serves as a crosslinking agent in epoxy resins, though applications in dielectric materials remain unexplored .

Biological Activity

Ethyl phenylacetate (EPA) is an organic compound with significant biological activity and applications in various fields, including pharmaceuticals, food science, and biotechnology. This article delves into its biological properties, synthesis, hydrolysis, and implications in different sectors, supported by research findings and case studies.

This compound is an ester formed from phenylacetic acid and ethanol. Its chemical formula is C10_{10}H12_{12}O2_2, and it is characterized by a pleasant fruity aroma. The compound is primarily used in the flavoring and fragrance industries due to its sweet scent, reminiscent of honey.

1. Enzymatic Hydrolysis

Research indicates that this compound undergoes hydrolysis catalyzed by various enzymes, particularly carboxylesterases. A study evaluated the hydrolytic activity of mycelium-bound carboxylesterases from Aspergillus oryzae and Rhizopus oryzae. The results showed that A. oryzae exhibited significantly higher hydrolysis rates compared to R. oryzae, with half-life times for hydrolysis being 0.058 hours versus 5.43 hours respectively. This suggests that the enzymatic activity is species-dependent, impacting the efficiency of substrate conversion into phenylacetic acid .

Enzyme SourceHydrolysis Rate (h1^{-1})Half-life (h)
A. oryzaeHigh0.058
R. oryzaeLower5.43

2. Biocatalytic Applications

The biocatalytic potential of this compound has been explored for synthesizing various compounds. For instance, it can be used in the synthesis of diethyl 2-oxo-3-phenylsuccinate through a condensation reaction with diethyl oxalate in the presence of sodium ethanolate . This reaction highlights EPA's utility in producing complex organic molecules.

3. Pharmacological Implications

This compound has been studied for its role in the pharmaceutical industry, particularly concerning its anti-inflammatory properties linked to its derivatives, such as 2-arylpropionic acids. These acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit significant therapeutic effects . The pharmacological activity primarily arises from the (S)-enantiomer of these compounds.

Aglianico del Vulture Wine

A notable case study involves the identification of this compound as a key contributor to the honey-like aroma in Aglianico del Vulture wine. Sensory analysis determined that concentrations above 70 μg/L significantly impacted the wine's sensory profile, potentially compromising its quality . This finding underscores the importance of controlling this compound levels during fermentation processes.

Synthesis and Production

The synthesis of this compound can be achieved through several methods, including:

  • Esterification: Reaction between phenylacetic acid and ethanol using acid catalysts.
  • Biocatalysis: Utilizing microbial enzymes for esterification reactions under mild conditions, which can enhance yield and purity .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for ethyl phenylacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via acid-catalyzed esterification of phenylacetic acid with ethanol. A standard procedure involves refluxing phenylacetic acid, ethanol, and concentrated sulfuric acid (as a catalyst) at controlled temperatures, followed by neutralization and vacuum distillation to isolate the ester . Alternative catalysts, such as rare-earth solid superacids (e.g., SO₄²⁻/TiO₂/La³⁺), can achieve yields up to 89.8% under optimized conditions (4:1 ethanol-to-acid molar ratio, 5-hour reaction time) . Key factors affecting yield include catalyst loading, molar ratios, and reaction time.

Q. How can gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy be optimized for this compound analysis?

  • GC : Use a polar stationary phase column (e.g., DB-FFAP) for separation. Sample preparation involves dilution in ethanol or hexane, with injector and detector temperatures set at 250°C and 300°C, respectively. Retention times and calibration curves are critical for quantification .
  • NMR : The free-induction decay (FID) signal at 300 MHz provides structural confirmation. Peaks at δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂), and δ 7.2–7.4 ppm (multiplet, aromatic protons) are characteristic. Deuterated chloroform (CDCl₃) is the preferred solvent .

Q. What is the dielectric constant of this compound, and how does it inform solvent selection in material science?

this compound has a dielectric constant (k) of 5.4 at 70°F, measured using capacitance-based instrumentation. This moderate polarity makes it suitable for applications requiring balanced solvation of polar and nonpolar compounds, such as green solvent systems or polymer formulations .

Advanced Research Questions

Q. How can microbial biotransformation be optimized for sustainable this compound production?

Hansenula anomala strains (e.g., HA14) produce this compound via esterification of phenylacetic acid and ethanol. Optimal conditions include:

  • Culture : 28°C, 220 rpm agitation, 48-hour seed incubation.
  • Substrate : 1 g/L phenylacetic acid and 0.5 g/L ethanol.
  • Enzyme activity : Esterifying enzyme activity peaks at pH 6.0–7.0. Under these conditions, yields reach 864 mg/L (171% improvement over baseline strains) .

Q. What methodologies quantify perceptual interactions between this compound and other esters in flavor profiles?

Feller’s additive model evaluates synergistic/antagonistic effects in binary mixtures. For example, this compound paired with ethyl hexanoate shows a detection threshold ratio of 0.10, indicating strong synergy. Experimental thresholds are compared to theoretical values using logistic regression, with GC-O (gas chromatography-olfactometry) and sensory panels validating results .

Q. What reaction mechanisms govern α-arylation using copper(I) enolate complexes derived from this compound?

Copper(I) complexes with phenanthroline ligands catalyze α-arylation of this compound enolates. The enolate (generated via deprotonation with lithium amide) reacts with aryl halides, forming C–C bonds. Spectroscopic characterization (e.g., IR, X-ray diffraction) confirms trigonal planar geometry of the enolate intermediate, critical for regioselectivity .

Q. How can data contradictions in synthesis yields be resolved through mechanistic and analytical validation?

Discrepancies in yields (e.g., 51.6% recovery in lithium amide reactions vs. 89.8% with superacids) arise from side reactions (e.g., diketo ester formation) or incomplete purification. Techniques like GC-MS, Kjeldahl nitrogen analysis, and bis-2,4-dinitrophenylhydrazone derivatization identify byproducts and validate purity .

Q. What role does this compound play in modulating branched ester dynamics during wine malolactic fermentation (MLF)?

MLF with lactic acid bacteria (LAB) increases branched esters (e.g., ethyl 2-methylbutanoate) by 10–200%. This compound remains stable in some strains (e.g., WEC-11) but increases by 12–50% in others (e.g., STEM-12), linked to strain-specific esterase activity. LC-MS/MS quantifies these changes, correlating with sensory outcomes .

Q. Methodological Considerations

Q. What purification techniques ensure high-purity this compound for analytical standards?

  • Vacuum distillation : Collect fractions boiling at 113°C (0.38 mm Hg) to isolate this compound from unreacted precursors.
  • Liquid-liquid extraction : Sodium carbonate washes remove residual acids, while sodium chloride enhances phase separation.
  • Crystallization : Recrystallization from 95% ethanol removes tarry residues, achieving ≥98% purity .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Chiral catalysts (e.g., BINAP-ligated palladium) enable asymmetric α-arylation of this compound enolates. Enantiomeric excess (ee) is determined via chiral GC or HPLC, with reported ee values >90% for pharmaceutical precursors like barbiturates .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Dielectric constant (70°F)5.4Capacitance measurement
Boiling point113°C (0.38 mm Hg)Vacuum distillation
Sensory threshold73 µg/LGC-O analysis

Table 2. Comparative Yields of Synthesis Methods

MethodCatalystYieldReference
Acid-catalyzed esterificationH₂SO₄51.6%
Rare-earth superacidSO₄²⁻/TiO₂/La³⁺89.8%
Microbial biotransformationHansenula anomala HA14864 mg/L

Properties

IUPAC Name

ethyl 2-phenylacetate
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InChI

InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
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InChI Key

DULCUDSUACXJJC-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC1=CC=CC=C1
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID6044353
Record name Ethyl phenylacetate
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless or nearly colourless liquid; pleasant sweet odour suggestive of honey
Record name Ethyl phenylacetate
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Boiling Point

228 °C, 227.00 to 229.00 °C. @ 760.00 mm Hg
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Flash Point

210 °F (99 °F)
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Solubility

In water, 1,478 mg/L at 25 °C, Soluble in water, Very soluble in ethyl ether, ethanol, Soluble in fixed oils; insol in glycerin, propylene glycol, Soluble in 8 parts of 60% alcohol, Insoluble in water glyceryl, propylene glycol; soluble in oils, 1 mL in 3 mL 70% ethanol (in ethanol)
Record name Ethyl phenylacetate
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Density

1.0333 g/cu cm at 20 °C, 1.027-1.032
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Vapor Density

5.67 (Air = 1)
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Vapor Pressure

0.06 [mmHg]
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Color/Form

Liquid, Colorless liquid

CAS No.

101-97-3
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Record name Benzeneacetic acid, ethyl ester
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Melting Point

-29.4 °C
Record name Ethyl phenylacetate
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of 116 g (0.644 mol) of the above 3hydroxyphenylacetate in 645 ml dichloromethane and 64.6 ml (0.71 mol) dihydropyran was added a few crystals of 4-toluenesulfonic acid monohydrate. The reaction was stirred for 3 hours at 0° and then added to 200 ml saturated sodium bicarbonate. The organic extract was dried over magnesium sulfate and evaporated to give 161 g (95%) of 3-(tetrahydro-2H-pyran-2-yl)oxy]-phenylacetic acid ethyl ester as an oil.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
64.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
645 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a manner similar to Example 17, 126.5 g of benzyl chloride, 794 g of a 9 wt-% solution of sodium ethylate in ethanol, 12 g CoCl2. 6 H2O, 6 g manganese powder and 1 g Na2S2O4 were reacted with CO. After the usual processing, 8 g of benzyl chloride, 109 g of phenylacetic acid ethyl ester (yield 71%), 8 g of phenylacetic acid (yield 6%) and 1 g of ethylbenzyl ether were isolated.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CoCl2
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Toluene (1.38 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), copper fluoride (0.5 mg, 1 mol %), and Xantphos (2.9 mg) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 12 mg ethyl phenylacetate was obtained by column chromatography, in a yield of 15%. The ethyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 9 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 91%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Name
copper fluoride
Quantity
0.5 mg
Type
catalyst
Reaction Step One
Quantity
2.9 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Toluene (1.38 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 100° C., and stirred at this constant temperature for 20 h. After the reaction was completed, carbon monoxide was discharged, and 66 mg ethyl phenylacetate was obtained by column chromatography, in a yield of 80%. The ethyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 49 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 90%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Toluene (1.38 g), ethanol (46 mg), bis(tert-butylperoxy)diisopropylbenzene (169 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 60 mg ethyl phenylacetate was obtained by column chromatography, in a yield of 73%. The ethyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 46 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 92%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
bis(tert-butylperoxy)diisopropylbenzene
Quantity
169 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Ethyl phenylacetate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Ethyl phenylacetate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Ethyl phenylacetate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Ethyl phenylacetate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Ethyl phenylacetate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Ethyl phenylacetate

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